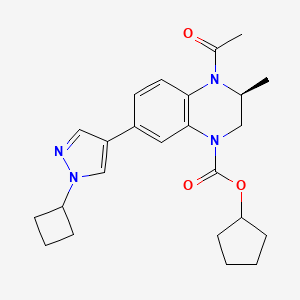
Boronic acid derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid derivatives are a class of organic compounds that contain a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, amino acids, and other Lewis bases. Boronic acid derivative 3 is a specific type of boronic acid derivative that has gained significant attention in recent years due to its versatility and wide range of applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boronic acid derivatives can be synthesized through several methods. One common method involves the reaction of boric acid with an alcohol to form borate esters, which are then hydrolyzed to produce boronic acids. Another method involves the reaction of diethylzinc with triethylborate, followed by slow oxidation in ambient air to yield ethylboronic acid .
Industrial Production Methods: In industrial settings, boronic acid derivatives are often produced through metal-catalyzed borylation of alkanes and arenes. This process involves the use of transition metal catalysts, such as palladium or rhodium, to facilitate the addition of boron to the carbon framework . The reaction conditions typically include the use of mild temperatures and pressures, making the process efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Boronic acid derivatives undergo a variety of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boric acids.
Reduction: Boronic acids can be reduced to form boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base, such as potassium carbonate, in an organic solvent.
Major Products:
Oxidation: Boric acid.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Boronic acid derivative 3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid derivative 3 involves its ability to act as a Lewis acid, forming reversible covalent bonds with Lewis bases. This property allows it to interact with a variety of molecular targets, including enzymes and receptors. For example, in medicinal applications, boronic acid derivatives can inhibit proteasomes by binding to the active site serine residues, thereby blocking the degradation of proteins .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Thienylboronic acid
- Boric acid
- Borinic acid
Comparison: Boronic acid derivative 3 is unique in its ability to form stable, reversible covalent bonds with a wide range of molecules, making it highly versatile in various applications. Compared to phenylboronic acid and 2-thienylboronic acid, this compound has a broader range of reactivity and stability. Unlike boric acid, which is relatively inert, this compound is more reactive and can participate in a wider range of chemical reactions. Borinic acid, on the other hand, has enhanced Lewis acidity but is less commonly used due to its limited stability .
Properties
Molecular Formula |
C13H10BN3O3 |
|---|---|
Molecular Weight |
267.05 g/mol |
IUPAC Name |
[4-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BN3O3/c18-14(19)11-5-3-9(4-6-11)12-16-17-13(20-12)10-2-1-7-15-8-10/h1-8,18-19H |
InChI Key |
GUJFLRGCBMMKFL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



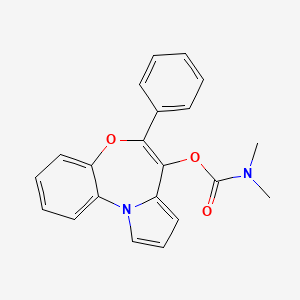

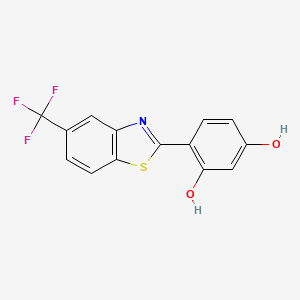
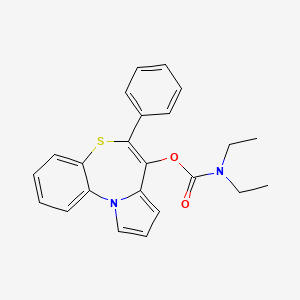
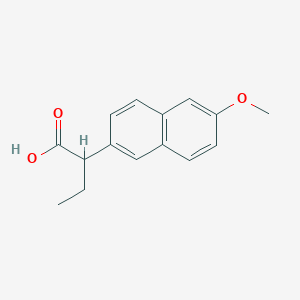
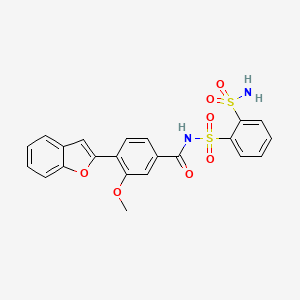
![2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)
![[4-(1-Aminoethyl)-2,6-difluorophenyl]-isoquinolin-5-ylmethanone](/img/structure/B10833172.png)

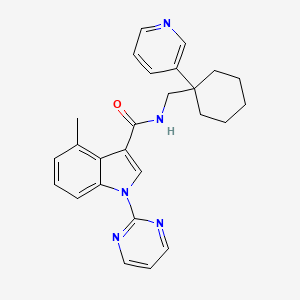
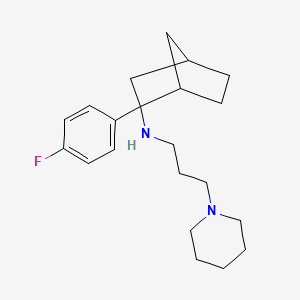
![Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate](/img/structure/B10833192.png)
